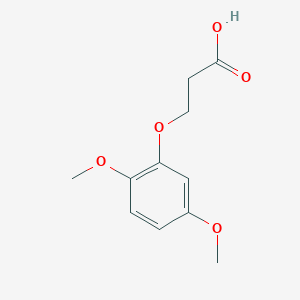

3-(2,5-Dimethoxyphenoxy)propanoic acid

Description

Contextualization within Phenoxypropanoic Acid Chemistry and Biology

Phenoxypropanoic acids are a class of organic compounds characterized by a phenoxy group linked to a propanoic acid moiety. This structural framework is of significant interest in medicinal chemistry and materials science. The propanoic acid group, in particular, is a common feature in many biologically active molecules, including a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of a carboxylic acid function is often crucial for the pharmacological activity of these derivatives.

The broader family of arylpropionic acid derivatives is known to exhibit a wide range of biological activities, including antibacterial, anticonvulsant, anticancer, analgesic, and anti-inflammatory properties. Modifications to the aryl group, such as the introduction of a phenoxy linker, can modulate these activities and introduce new pharmacological profiles.

Significance of Dimethoxyphenoxy Moieties in Organic Chemistry and Medicinal Research

The dimethoxyphenoxy moiety is a key structural feature of 3-(2,5-Dimethoxyphenoxy)propanoic acid. The presence and positioning of methoxy (B1213986) groups on a phenyl ring can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. In medicinal chemistry, methoxy groups are often incorporated into drug candidates to enhance their binding affinity to biological targets and to improve their pharmacokinetic profiles.

The existence of methoxyphenols in many natural products is considered beneficial in medicinal chemistry, with many such compounds offering protection against various diseases through antioxidant and anti-inflammatory mechanisms. nih.gov For instance, the 2,5-dimethoxy substitution pattern is found in various biologically active compounds and can play a role in their interaction with specific enzymes or receptors. Research into compounds containing dimethoxy-substituted phenyl rings has explored their potential in areas such as neuropharmacology and oncology.

Overview of Research Trajectories for Analogous Compounds

While specific research on this compound is limited, studies on analogous compounds provide insight into potential areas of investigation. For example, research into other phenoxypropanoic acid derivatives has focused on their potential as anticancer and antioxidant agents. A study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that these compounds could serve as a scaffold for developing novel anticancer and antioxidant candidates. mdpi.com

Furthermore, the synthesis and biological evaluation of various arylpropionic acid derivatives continue to be an active area of research. Studies have shown that modifications to the propionic acid side chain and the aromatic ring can lead to compounds with potent and selective biological activities. For instance, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their affinity for prostaglandin (B15479496) E receptors. nih.gov This highlights a common research trajectory where the core propanoic acid structure is systematically modified to optimize a desired biological effect.

A structurally related compound, 3-(2,5-dimethoxyphenyl)propionic acid, has been synthesized and its crystal structure determined. This research provides valuable data on the conformational properties and intermolecular interactions of a similar molecule, which can inform the study of this compound. nih.gov

Data on Analogous and Related Compounds

Due to the limited availability of specific research data for this compound, the following tables present information on structurally related compounds to provide context.

Table 1: Physicochemical Properties of Structurally Related Propanoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| This compound | 867129-86-0 | C₁₁H₁₄O₅ | 226.23 | Light brown to dark brown powder or crystals |

| 3-(2,5-Dimethoxyphenyl)propionic acid | 10538-49-5 | C₁₁H₁₄O₄ | 210.23 | Solid |

| 3-(3,5-Dimethoxyphenyl)propanoic acid | 717-94-2 | C₁₁H₁₄O₄ | 210.23 | Not specified |

This interactive data table provides a comparative overview of the basic physicochemical properties of the target compound and two of its close structural analogs.

Table 2: Research Highlights of Analogous Compound Classes

| Compound Class | Key Research Findings | Potential Applications |

| Phenoxyacetic Acid Derivatives | Development as selective COX-2 inhibitors. | Anti-inflammatory agents. |

| Arylpropionic Acid Derivatives | Broad biological activity including antibacterial, anticonvulsant, and anticancer effects. | Diverse therapeutic areas. |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Identification as potential anticancer and antioxidant candidates. | Oncology, antioxidant therapies. |

This interactive data table summarizes key research findings and potential applications for broader classes of compounds that are structurally related to this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,5-dimethoxyphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-8-3-4-9(15-2)10(7-8)16-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYDDXZAWXIJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,5 Dimethoxyphenoxy Propanoic Acid

Established Synthetic Routes for Related Propanoic Acid Derivatives

Traditional methods for synthesizing phenoxypropanoic acid derivatives, such as 3-(2,5-Dimethoxyphenoxy)propanoic acid, rely on well-understood organic reactions. These routes include etherification, condensation, and hydrolysis, which have been widely applied in both laboratory and industrial settings.

Etherification Reactions (e.g., Williamson Ether Synthesis Analogs)

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. chimia.ch This reaction involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. chimia.chwikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of 2,5-dimethoxyphenoxide with a 3-halopropanoic acid derivative.

The general mechanism involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide to form the ether linkage. francis-press.com For the synthesis of related phenoxyalkanoic acids, a phenol is treated with a strong base, such as sodium hydroxide, to form the sodium phenoxide. This is then reacted with a haloalkanoic acid, like chloroacetic acid, to yield the desired product. google.com

The choice of reactants is crucial for the success of the Williamson ether synthesis. Primary alkyl halides are preferred as secondary and tertiary halides tend to undergo elimination reactions in the presence of the strongly basic alkoxide. wikipedia.orgfrancis-press.com Aprotic polar solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used to increase the reaction rate by solvating the cation and leaving the nucleophile more available to react. wikipedia.orgnumberanalytics.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

| 4-Methylphenol | Chloroacetic acid | NaOH | Water | Phenoxyacetic acid |

| Phenol | Alkyl halide | NaH | THF/DMF | Alkyl aryl ether |

| Alcohol | Alkyl halide | K | Acetonitrile | Ether |

Condensation Reactions with Substituted Phenols

Condensation reactions provide an alternative route to phenoxypropanoic acids. One such method involves the reaction of a substituted phenol with an α,β-unsaturated carbonyl compound, such as an acrylate (B77674), in a Michael-type addition. For instance, the synthesis of β-phenoxypropionic acids can be achieved by the condensation of phenols with ethyl acrylate in the presence of sodium, followed by hydrolysis of the resulting ester.

Another approach involves the direct dehydration reaction between a compound with a phenolic hydroxyl group and acrylic acid or its derivatives in the presence of an acid catalyst at elevated temperatures. hmdb.ca This method is particularly useful for producing phenyl methacrylates or acrylates and can be adapted for the synthesis of phenoxypropanoic acids. hmdb.ca The reaction is typically carried out at temperatures of at least 110°C. hmdb.ca

Hydrolysis of Ester Precursors

The final step in many synthetic routes to this compound involves the hydrolysis of a corresponding ester precursor. This is a common strategy as esters are often more readily synthesized and purified than the final carboxylic acid. Hydrolysis can be carried out under either acidic or basic conditions. rsc.org

Acid-catalyzed hydrolysis is a reversible reaction, typically performed by heating the ester in the presence of a dilute strong acid, such as hydrochloric or sulfuric acid, and an excess of water to drive the equilibrium towards the carboxylic acid and alcohol products. rsc.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. researchgate.net The ester is heated with a stoichiometric amount of a strong base, like sodium hydroxide. rsc.org This reaction yields an alcohol and the salt of the carboxylic acid. rsc.org A subsequent acidification step is required to protonate the carboxylate salt and isolate the final carboxylic acid. This method is often preferred due to its irreversibility and the typically easier separation of products. rsc.org

| Hydrolysis Type | Catalyst/Reagent | Key Features | Products |

| Acidic | Dilute H | Reversible, requires excess water | Carboxylic acid + Alcohol |

| Basic (Saponification) | NaOH or KOH | Irreversible, goes to completion | Carboxylate salt + Alcohol |

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. These advanced strategies focus on the use of catalysts to improve reaction rates and selectivity, as well as the application of novel technologies like flow chemistry to enhance process control and safety.

Catalytic Methods in Phenoxypropanoic Acid Synthesis

Catalysis plays a pivotal role in modern organic synthesis by offering pathways that are more efficient and generate less waste. In the context of phenoxypropanoic acid synthesis, several catalytic approaches are being explored.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly improved by employing phase-transfer catalysts. PTC facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate. crdeepjournal.org Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, are commonly used as phase-transfer catalysts. utahtech.edu This approach can allow the use of greener solvents, including water, and can often be performed under milder conditions. biomedres.us

Transition Metal Catalysis: Transition metals are widely used as catalysts in a vast array of organic reactions due to their ability to activate substrates and facilitate bond formation. mdpi.com While direct applications to this compound are not extensively documented, related C-O bond-forming reactions often utilize copper or palladium catalysts. mdpi.com These methods could potentially be adapted for the synthesis of phenoxypropanoic acids, offering alternative routes with high selectivity.

Enzyme Catalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. Lipases are a class of enzymes that can catalyze the formation of esters and, in the reverse reaction, their hydrolysis. researchgate.net They can also be used to generate peroxycarboxylic acids for epoxidation reactions. While direct enzymatic synthesis of this compound is not a common method, enzymatic resolutions of racemic mixtures of related aryloxyalkanoic acids are employed to produce enantiomerically pure compounds, which is particularly important for agrochemicals and pharmaceuticals. researchgate.net

| Catalytic Method | Catalyst Example | Advantages |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Enhanced reaction rates, use of biphasic systems, potential for greener solvents. crdeepjournal.orgutahtech.edu |

| Transition Metal Catalysis | Palladium or Copper complexes | High selectivity, potential for novel reaction pathways. mdpi.commdpi.com |

| Enzyme Catalysis | Lipases | High enantioselectivity, mild reaction conditions, environmentally benign. researchgate.netresearchgate.net |

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, utilizing microreactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. krishisanskriti.orgpurdue.edu This technology is increasingly being applied to the synthesis of fine chemicals and active pharmaceutical ingredients. mdpi.com

The synthesis of propanoic acid derivatives, such as ibuprofen (B1674241), has been successfully demonstrated in continuous flow systems. mdpi.com These processes often involve multiple steps, including reactions like Friedel-Crafts acylation and hydrolysis, carried out in a continuous manner. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and purities compared to batch synthesis. chimia.ch

While a specific flow chemistry synthesis for this compound is not prominently featured in the literature, the established synthetic routes are amenable to adaptation in flow reactors. For example, a Williamson ether synthesis could be performed in a flow system by pumping solutions of the phenoxide and the alkyl halide through a heated reactor coil. This would allow for rapid optimization of reaction conditions and could lead to a more efficient and scalable production process. The use of packed-bed reactors containing a solid-supported catalyst or reagent can further enhance the green credentials of the synthesis by simplifying product purification. rsc.org

Asymmetric Synthesis and Enantioselective Approaches

The synthesis of enantiomerically pure phenoxypropanoic acids, such as the individual stereoisomers of this compound, presents a significant challenge due to the presence of a chiral center at the alpha-carbon of the propanoic acid chain. Enantioselective synthesis, the methodology for preferentially producing one enantiomer of a chiral molecule, is crucial as the biological and physical properties of enantiomers can differ substantially. Several key strategies are employed to achieve this stereochemical control.

A prevalent and effective method for synthesizing optically active 2-phenoxypropionic acids is through a nucleophilic substitution reaction, specifically a Williamson ether synthesis, using a readily available chiral precursor. This approach often utilizes an enantiomerically pure halopropionic acid, such as (S)-2-chloropropionic acid, which can be derived from the natural amino acid L-alanine. researchgate.net The reaction involves the deprotonated phenol (phenoxide) acting as a nucleophile, displacing the halide from the chiral electrophile. This reaction typically proceeds via an S\textsubscript{N}2 mechanism, which results in a complete inversion of the stereochemical configuration at the chiral center. Therefore, reacting 2,5-dimethoxyphenol (B92355) with (S)-2-chloropropionic acid would yield (R)-3-(2,5-Dimethoxyphenoxy)propanoic acid. researchgate.netgoogle.com

This chiral pool-based approach is widely documented, particularly in the synthesis of aryloxyphenoxypropionate herbicides, where the R-isomer is often the more biologically active enantiomer. nih.gov Patents describe processes for producing D(+)-aryloxyphenoxypropionic acids by reacting the corresponding phenol with an alkali metal salt of L-2-chloropropionic acid, reinforcing the industrial applicability of this stereoinvertive approach. google.com

Beyond the use of chiral precursors, other enantioselective strategies, while less specifically documented for this compound itself, represent the broader state of the art in asymmetric synthesis and could be readily adapted. These include:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral propanoic acid, an achiral propanoic acid derivative could be attached to a chiral auxiliary (e.g., an Evans oxazolidinone). Subsequent alkylation or other modifications would occur diastereoselectively due to the steric influence of the auxiliary. Finally, removal of the auxiliary would liberate the desired enantiomerically enriched acid.

Chiral Catalysis: This is arguably the most elegant and efficient approach, where a substoichiometric amount of a chiral catalyst creates a chiral environment that forces a reaction to proceed enantioselectively. csic.es For instance, asymmetric hydrogenation of a corresponding unsaturated precursor, 3-(2,5-dimethoxyphenoxy)propenoic acid, using a chiral transition metal catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could produce one enantiomer of the target acid preferentially. Another advanced method is enantioselective phase-transfer catalysis, which uses chiral quaternary ammonium salts to control the stereochemistry of alkylation reactions. nih.gov

The choice of method depends on factors such as the availability of starting materials, desired enantiomeric purity, and scalability. For many phenoxypropanoic acids, the reliability and cost-effectiveness of using chiral precursors like L-2-chloropropionic acid make it a common and robust strategy. researchgate.netgoogle.com

Combinatorial Chemistry and Library Synthesis of Phenoxypropanoic Acid Analogs

Combinatorial chemistry is a powerful set of techniques used to synthesize a large number of different but structurally related molecules in a single process, creating a "library" of compounds. wikipedia.org This approach is a cornerstone of modern drug discovery and materials science, as it allows for the rapid generation and screening of vast numbers of compounds to identify molecules with desired properties. google.com this compound is an ideal candidate to serve as a central scaffold in the construction of such a library.

The synthesis of a combinatorial library of phenoxypropanoic acid analogs is typically performed using Solid-Phase Organic Synthesis (SPOS). nih.gov In this methodology, the core scaffold, this compound, is first chemically attached to an insoluble polymer support, often referred to as a resin. The key advantage of this approach is that excess reagents and by-products from subsequent reaction steps can be easily removed by simple filtration and washing, greatly simplifying the purification process. nih.gov

Once the scaffold is anchored to the solid support, its carboxylic acid functional group is available for chemical modification. A library of analogs can be created by reacting the resin-bound acid with a diverse collection of building blocks. For example, a library of amides can be generated by reacting portions of the resin with a set of different amines. Similarly, an ester library can be produced by reacting the resin with various alcohols. nih.gov

A common strategy employed in library synthesis is the split-and-pool (or split-mix) method . wikipedia.org This process involves the following steps:

The solid support resin is divided into several portions.

Each portion is reacted with a different building block (e.g., Amine A, Amine B, Amine C).

The portions are then recombined and mixed thoroughly (pooled).

The pooled resin is then split again into new portions for the next reaction step with a new set of building blocks.

This process allows for the exponential generation of unique compounds. While this compound only has one primary point of diversification (the carboxylic acid group), it could be part of a larger scaffold that allows for multiple diversification points. The primary application, however, is in parallel synthesis , where the resin is divided into an array of separate reaction vessels (e.g., a 96-well plate), and a different building block is added to each well. researchgate.net This creates a spatially addressed library where each well contains a single, known compound.

Below is an interactive data table illustrating a hypothetical parallel synthesis of an amide library from the this compound scaffold.

| Well Position | Amine Building Block | Resulting Analog Structure | Molecular Formula of Analog |

| A1 | Benzylamine | N-Benzyl-3-(2,5-dimethoxyphenoxy)propanamide | C₁₈H₂₁NO₄ |

| A2 | Cyclohexylamine | N-Cyclohexyl-3-(2,5-dimethoxyphenoxy)propanamide | C₁₇H₂₅NO₄ |

| A3 | Morpholine | 3-(2,5-Dimethoxyphenoxy)-1-(morpholino)propan-1-one | C₁₅H₂₁NO₅ |

| A4 | Aniline | N-Phenyl-3-(2,5-dimethoxyphenoxy)propanamide | C₁₇H₁₉NO₄ |

This strategy enables the creation of thousands of distinct analogs from a single core structure, which can then be subjected to high-throughput screening to identify compounds with interesting biological activity or material properties. wikipedia.org

Chemical Reactivity and Derivatization of 3 2,5 Dimethoxyphenoxy Propanoic Acid

Reactions of the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for chemical modification, offering straightforward pathways to derivatives with altered physicochemical properties.

Esterification and Amidation for Prodrug Design and Conjugation

The carboxylic acid functionality of 3-(2,5-Dimethoxyphenoxy)propanoic acid can be readily converted into esters and amides. These reactions are fundamental in medicinal chemistry for creating prodrugs, which are inactive or less active precursors that are metabolized in the body to release the active parent drug. nih.govresearchgate.net

Esterification: This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. Esterification is a common strategy to increase a drug's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability. mdpi.com While specific studies on this compound are not detailed in the available literature, the principles of prodrug design for arylpropionic acids like ibuprofen (B1674241) and naproxen (B1676952) are well-established and analogous. nih.gov By converting the polar carboxylic acid to a less polar ester, properties such as solubility and permeability can be fine-tuned. nih.govmdpi.com

| Alcohol Moiety (R-OH) | Resulting Ester Derivative | Potential Application/Rationale |

|---|---|---|

| Methanol | Methyl 3-(2,5-dimethoxyphenoxy)propanoate | Simple modification to increase lipophilicity. |

| Ethanol | Ethyl 3-(2,5-dimethoxyphenoxy)propanoate | Common ester for prodrugs, susceptible to plasma esterases. |

| Glycol (HO-CH₂CH₂-OH) | 2-Hydroxyethyl 3-(2,5-dimethoxyphenoxy)propanoate | Can improve water solubility while maintaining susceptibility to hydrolysis. |

| N,N-Dimethylethanolamine | 2-(Dimethylamino)ethyl 3-(2,5-dimethoxyphenoxy)propanoate | Introduces a basic nitrogen to improve aqueous solubility at low pH. |

Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is another key derivatization strategy. Amides are generally more stable towards hydrolysis than esters. mdpi.com This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). Amidation can be used to conjugate the molecule to amino acids, peptides, or other bioactive molecules to create targeted drug delivery systems or mutual prodrugs. mdpi.comresearchgate.net The synthesis of amide prodrugs of various 2-arylpropionic acids has been shown to yield compounds with significant analgesic activity. researchgate.net

| Amine Moiety (R-NH₂) | Resulting Amide Derivative | Potential Application/Rationale |

|---|---|---|

| Glycine methyl ester | Methyl N-(3-(2,5-dimethoxyphenoxy)propanoyl)glycinate | Conjugation to an amino acid to potentially target peptide transporters. |

| Benzylamine | N-Benzyl-3-(2,5-dimethoxyphenoxy)propanamide | Increases lipophilicity and introduces an aromatic moiety. |

| Hydrazine | 3-(2,5-Dimethoxyphenoxy)propanehydrazide | Creates a hydrazide intermediate for further coupling with aldehydes/ketones. humanjournals.com |

Reduction to Alcohols and Oxidation to Anhydrides

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(2,5-dimethoxyphenoxy)propan-1-ol. This transformation requires a strong reducing agent, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is typically used for this purpose, carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. This reduction is typically selective for the carboxyl group, leaving the aromatic ring and ether linkages intact.

Conversion to Anhydrides: Carboxylic acids can undergo dehydration to form acid anhydrides. For this compound, this would result in the formation of bis(3-(2,5-dimethoxyphenoxy)propanoic) anhydride (B1165640). This conversion is typically achieved by heating the carboxylic acid, often with a dehydrating agent like acetic anhydride or phosphorus pentoxide, to remove water and drive the reaction forward.

Reactions Involving the Dimethoxyphenoxy Core

The aromatic ring of the molecule is highly activated towards electrophilic attack due to the presence of three electron-donating groups: two methoxy (B1213986) groups and the phenoxy ether linkage.

Electrophilic Aromatic Substitution Reactions

All three oxygen-containing substituents on the benzene (B151609) ring are ortho-, para-directing and activating groups. wikipedia.orglibretexts.org This makes the ring highly susceptible to electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, and Friedel-Crafts reactions. byjus.com The substitution pattern is determined by the combined directing effects of these groups. The available positions for substitution are C3, C4, and C6. The incoming electrophile will be directed to the positions most activated by the electron-donating groups, with steric hindrance also playing a role. The positions at C4 and C6 are particularly activated.

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitro-2,5-dimethoxyphenoxy)propanoic acid and/or 3-(6-Nitro-2,5-dimethoxyphenoxy)propanoic acid |

| Bromination | Br₂, FeBr₃ | 3-(4-Bromo-2,5-dimethoxyphenoxy)propanoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(4-Acetyl-2,5-dimethoxyphenoxy)propanoic acid |

| Friedel-Crafts Alkylation | (CH₃)₃CCl, AlCl₃ | 3-(4-tert-Butyl-2,5-dimethoxyphenoxy)propanoic acid youtube.com |

Functional Group Interconversions of Methoxy Groups

The methoxy groups on the aromatic ring can be converted to hydroxyl groups through ether cleavage, a reaction known as demethylation. This transformation is significant as it can dramatically alter the biological activity of the molecule by introducing hydrogen-bond-donating phenol (B47542) groups. Common reagents for demethylation include strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). mdma.ch It may be possible to achieve selective demethylation of one methoxy group over the other by carefully controlling reaction conditions, or to perform a complete demethylation to yield the dihydroxy derivative, 3-(2,5-dihydroxyphenoxy)propanoic acid. google.com Studies on related dimethoxy compounds have shown that metabolic O-demethylation can occur, producing mono- and bis-demethylated metabolites. mdma.ch

Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and pharmacokinetic properties of a lead compound. The chemical handles on this compound provide multiple avenues for creating a library of derivatives for such studies. researchgate.netmdpi.com The goal is to systematically modify different parts of the molecule to understand how these changes affect its interaction with a biological target. mdpi.com

A typical SAR strategy for this scaffold would involve:

Modification of the Propanoic Acid Chain: A series of esters and amides with diverse alkyl, aryl, and functionalized groups would be synthesized to probe the steric and electronic requirements of the binding pocket that interacts with this part of the molecule. researchgate.net

Modification of the Aromatic Core: Introduction of various substituents (e.g., halogens, nitro, amino, alkyl groups) at the C4 and C6 positions via electrophilic aromatic substitution would explore the impact of modifying the electronic properties and size of the dimethoxyphenoxy ring. mdpi.com

Interconversion of Methoxy Groups: The synthesis of the corresponding monophenolic and diphenolic (catechol or hydroquinone) analogues via demethylation would assess the importance of the methoxy groups and the potential for hydrogen bonding interactions at these positions. mdma.chmdpi.com

By correlating the structural changes in these novel derivatives with their measured biological activity, a comprehensive SAR profile can be developed, guiding the design of more potent and selective therapeutic agents. researchgate.netmdpi.com

Advanced Spectroscopic and Analytical Characterization for Research Purity and Identity

Crystallographic Analysis of Related Propanoic Acid Structures

While the specific crystal structure of 3-(2,5-Dimethoxyphenoxy)propanoic acid is not widely reported, analysis of closely related compounds provides significant insight into its likely solid-state conformation and intermolecular interactions. X-ray crystallography of analogous phenylpropanoic and phenoxypropanoic acids reveals common structural motifs.

A pertinent example is the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid, an isomer of the title compound. nih.gov In its crystalline form, the carboxylic acid groups of adjacent molecules form hydrogen-bonded dimers, creating a characteristic R²₂(8) ring motif. nih.gov This is a very common supramolecular synthon in the crystal structures of carboxylic acids. mdpi.com The propionic acid side chain in this related structure is observed in a fully extended, trans configuration. nih.gov The angle between the plane of the aromatic ring and the propionic acid group is 78.56 (2)°. nih.gov

In other related structures, such as 3-(2-Formylphenoxy)propanoic acid, the carboxylic acid group can form catemer motifs (infinite chains of hydrogen bonds) instead of dimers. nih.govresearchgate.net The conformation of the side chain and its orientation relative to the aromatic ring are influenced by steric and electronic effects of the substituents on the ring. These analyses of related structures suggest that this compound likely engages in strong intermolecular O—H⋯O hydrogen bonding in the solid state, forming either dimers or other hydrogen-bonded assemblies.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Supramolecular Motif | Centrosymmetric O—H⋯O hydrogen-bonded dimer (R²₂(8) ring) |

| Angle between Aromatic Ring and Propionic Acid Group | 78.56 (2)° |

| Side Chain Torsion Angle (C6—C7—C8—C9) | -172.25 (2)° |

Advanced NMR Spectroscopic Investigations (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques provides a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The three aromatic protons on the 1,2,4-trisubstituted ring would appear as distinct multiplets in the aromatic region (~6.8-7.2 ppm). The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely around 3.8 ppm. The propanoic acid side chain would exhibit two signals, corresponding to the methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) and the methylene group adjacent to the carbonyl (-CH₂-COOH). These would likely appear as triplets due to coupling with each other, with expected chemical shifts around 4.1 ppm and 2.8 ppm, respectively. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a downfield chemical shift (>10 ppm), the position of which can be concentration and solvent dependent. docbrown.info

¹³C NMR: The carbon NMR spectrum would confirm the presence of all 11 carbon atoms in unique environments. docbrown.info The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The six aromatic carbons would resonate in the 110-160 ppm range, with the carbons directly attached to the oxygen atoms appearing further downfield. The two methoxy carbons would have characteristic shifts around 55-60 ppm. The two methylene carbons of the propanoic chain would be found further upfield.

2D NMR: Two-dimensional NMR experiments are crucial for confirming the precise structural assignment.

COSY (Correlation Spectroscopy) would show correlations between the coupled protons in the propanoic acid chain (the two adjacent CH₂ groups) and also between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | >10 (broad s) | ~175 |

| Aromatic C-H | 6.8 - 7.2 (m) | 110 - 125 |

| Aromatic C-O | - | 145 - 160 |

| -OCH₃ | ~3.8 (s) | ~56 |

| -O-CH₂- | ~4.1 (t) | ~65 |

| -CH₂-COOH | ~2.8 (t) | ~34 |

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula is C₁₁H₁₄O₄, giving a molecular weight of 226.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 226.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for carboxylic acids and ethers would be anticipated: libretexts.orgchemguide.co.uk

Alpha-cleavage: Loss of the carboxyl group as a radical (•COOH, mass of 45) would lead to a fragment ion at m/z 181.

Ether Bond Cleavage: Scission of the bond between the ether oxygen and the propanoic chain could lead to a fragment corresponding to the dimethoxyphenoxy cation at m/z 153 or the propanoic acid side chain cation. Cleavage of the aromatic C-O bond could produce a fragment corresponding to the [M-OCH₃]⁺ ion.

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, this would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, resulting in the loss of a neutral ethene molecule and formation of an ion at m/z 182.

Aromatic Ring Fragmentation: Further fragmentation can occur within the dimethoxyphenyl ring, often involving the loss of methyl radicals (•CH₃) or carbon monoxide (CO).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition, which is a powerful tool for confirming the identity of the compound and any detected impurities.

| m/z | Predicted Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 226 | [C₁₁H₁₄O₄]⁺ | Molecular Ion (M⁺) |

| 181 | [M - COOH]⁺ | Loss of carboxyl radical |

| 153 | [(CH₃O)₂C₆H₃O]⁺ | Cleavage of ether C-O bond |

| 138 | [(CH₃O)₂C₆H₃]⁺ | Loss of propanoic acid moiety |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of non-volatile compounds like phenoxypropanoic acids. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed.

Stationary Phase: A C18 (octadecylsilyl) column is standard, providing a nonpolar surface for separation.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with an acid modifier like 0.1% formic acid or phosphoric acid to suppress ionization of the carboxyl group) and an organic solvent (acetonitrile or methanol) is typical. epa.gov The gradient starts with a higher proportion of the aqueous phase and gradually increases the organic component to elute more nonpolar compounds. cnrs.fr

Detection: A UV detector is highly effective, as the dimethoxyphenyl ring has a strong chromophore. The detection wavelength would likely be set around the absorbance maximum of the aromatic ring, expected to be in the 270-280 nm range. cnrs.fr This method can effectively separate the target compound from starting materials (e.g., 2,5-dimethoxyphenol (B92355) and a 3-halopropanoic acid derivative), positional isomers, and by-products. chromforum.org Method validation according to established guidelines would ensure its accuracy, precision, linearity, and robustness for quantitative purity analysis. nih.govpensoft.net For isolating larger quantities, preparative HPLC can be utilized. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and definitive peak identification. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is often required prior to analysis. nist.gov Silylation, for example with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), converts the acidic proton into a less polar, more volatile trimethylsilyl (B98337) (TMS) ester. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification of the main compound and any impurities. researchgate.net

| Parameter | HPLC nih.govepa.gov | GC-MS (after derivatization) nist.gov |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Acetonitrile (B52724) / Water with 0.1% Formic Acid (Gradient) | Helium |

| Detection | UV (e.g., 275 nm) | Mass Spectrometry (e.g., 70 eV Electron Ionization) |

| Typical Application | Purity assessment, quantification, isolation | Impurity identification and profiling |

Pharmacological and Biological Research of 3 2,5 Dimethoxyphenoxy Propanoic Acid Analogs

In Vitro Pharmacological Profiling and Target Identification

The initial stages of drug discovery for propanoic acid analogs involve comprehensive in vitro screening to determine their biological activity and identify potential molecular targets. This is accomplished through a combination of enzyme and receptor binding assays, as well as cell-based functional assays.

The therapeutic potential of propanoic acid analogs is often linked to their ability to modulate the activity of specific enzymes and receptors. A variety of assays are employed to quantify these interactions.

Enzyme Inhibition: Analogs of propanoic acid have been investigated as inhibitors of enzymes involved in inflammation, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). The biological response of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from the suppression of prostaglandin (B15479496) biosynthesis, where the COX enzyme is a key intermediate. Studies have shown that for many arylpropionic acid derivatives, only the (S)-enantiomer exhibits significant inhibitory activity against COX isoenzymes. orientjchem.org

Receptor Binding: Receptor binding assays are crucial for identifying the affinity of compounds for specific receptors. Research on various propanoic acid analogs has revealed interactions with several receptor families:

Opioid Receptors: A study on cyclic peptide analogs containing (2S)-2-Methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid demonstrated potent and selective antagonist activity at opioid receptors. One analog, in particular, showed subnanomolar δ-opioid antagonist activity and extraordinary selectivity over μ and κ receptors.

Prostaglandin E (EP) Receptors: A series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their binding affinity for EP1-4 receptors. These studies identified potent and selective antagonists for the EP3 receptor subtype. nih.govnih.gov

Glutamate (B1630785) Receptors: Derivatives of (S)-2-amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid have shown a high affinity for glutamate receptors. Specific 3-alkyl derivatives displayed a high affinity for the quisqualate subtype-receptor, while the (R)-enantiomer of one analog showed increased selectivity for the N-methyl-D-aspartate (NMDA) subtype-receptor. nih.gov

Below is a table summarizing the receptor binding affinities for selected propanoic acid analogs from representative studies.

| Analog Class | Target Receptor | Activity Type | Affinity (Ke or Ki) |

| (2S)-Mdcp-c[D-Pen-Gly-Phe(pF)-Pen]-Phe-OH | δ-opioid | Antagonist | Ke = 0.326 nM |

| (2S)-Mdcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 | μ-opioid | Antagonist | Ke = 1.24 nM |

| 3-(2-Aminocarbonylphenyl)propanoic acid derivatives | EP3 | Antagonist | High Affinity |

| (R)-3-Methyl-nor-TAN-950 A | NMDA | Agonist | Potent and Selective |

To understand the functional consequences of enzyme or receptor interactions, cell-based assays are utilized. These assays can reveal a compound's effect on specific biological pathways within a cellular context.

Anticancer Activity: A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer properties in A549 lung cancer cells. Several compounds were found to reduce cell viability by over 50% and suppress cell migration in vitro. mdpi.com For instance, one derivative, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), was identified as a promising candidate with potent anticancer and antioxidant activities. mdpi.com Another study showed that propionic acid could suppress the viability of cervical cancer (HeLa) cells by inducing apoptosis and autophagy. mdpi.com

Inflammatory Responses: Certain propanoic acid derivatives, such as loxoprofen, have been shown to induce the expression of immune-related genes in dendritic cell-like cell lines (e.g., HL-60). nih.gov This includes an increase in the messenger RNA (mRNA) for inflammatory mediators like IL-8, MCP-1, and TNFα. nih.gov

Antimicrobial Activity: Propionic acid and its esterified derivatives have demonstrated the ability to suppress the growth of methicillin-resistant Staphylococcus aureus (MRSA) USA300 in vitro. nih.gov The antimicrobial effect is attributed to the activity of the propionic acid molecule itself, rather than simply the acidity of the medium. nih.gov

| Assay Type | Cell Line | Biological Pathway/Effect Investigated |

| Cytotoxicity (MTT) | A549 | Reduction of cancer cell viability |

| Cell Migration | A549 | Inhibition of cancer cell migration |

| Gene Expression (PCR) | HL-60 | Induction of inflammatory cytokines (IL-8, MCP-1, TNFα) |

| Growth Inhibition | MRSA | Suppression of bacterial growth |

This table summarizes findings from cell-based assays on various propanoic acid analogs.

Mechanisms of Action at the Molecular and Cellular Level

Understanding how these analogs function requires a deeper investigation into their molecular targets and their behavior within the cellular environment.

The molecular targets for propanoic acid analogs are diverse, as indicated by binding and enzymatic assays. These include G-protein coupled receptors (GPCRs) like the opioid and prostaglandin receptors, ion channels such as the NMDA receptor, and enzymes like COX and 5-LOX.

The engagement of these targets initiates downstream signaling cascades. For example, the induction of cytokine expression in HL-60 cells by some propanoic acid derivatives has been linked to the activation of mitogen-activated protein (MAP) kinase pathways. nih.gov Specifically, the extracellular signal-regulated kinase (ERK) pathway appears to be principally involved in the induction of cytokines by certain analogs. nih.gov

The ability of a compound to exert a biological effect is contingent on its ability to reach its target, which often involves crossing the cell membrane. The transport of small carboxylic acids like propanoic acid analogs across the lipid bilayer is governed by several factors.

The primary mechanism for uncharged, lipid-soluble molecules is passive diffusion, where the compound moves down its concentration gradient directly through the membrane. quora.comnih.gov The charge state of a carboxylic acid is dependent on the environmental pH. In the relatively lower pH of the extracellular space, the acid may be uncharged and more lipophilic, allowing it to diffuse into the cell. quora.com Once inside the higher pH of the cytoplasm, it can become charged (deprotonated), trapping it inside. quora.com

In addition to passive diffusion, carrier-mediated transport via membrane proteins can occur. This can include facilitated diffusion, which does not require energy, and active transport, which does. derangedphysiology.com Active transport systems may be involved in either the uptake or the efflux of these compounds from the cell. quora.com Specific transporters for 3-(2,5-Dimethoxyphenoxy)propanoic acid and its direct analogs have not been extensively characterized in the reviewed literature.

Metabolic Studies and Biotransformation Pathways

Once absorbed, xenobiotics like propanoic acid analogs undergo metabolism, a process of biochemical transformation that typically facilitates their elimination. drugbank.com The metabolism of propionic acid itself begins with its conversion to propionyl coenzyme A (propionyl-CoA). wikipedia.org Because propionyl-CoA has three carbons, it cannot directly enter beta-oxidation or the citric acid cycle. wikipedia.org Instead, it is carboxylated and ultimately converted to succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.org

More complex analogs undergo different biotransformation pathways:

Mitochondrial β-Oxidation: Studies on ω-(phenoxy)alkanoic acids show that they can be biotransformed in mitochondria. 3-(Phenoxy)propanoic acids can undergo one cycle of β-oxidation to release a phenolic metabolite.

O-Dealkylation and Hydroxylation: Research on 3-(2',4',5'-triethoxybenzoyl) propionic acid in rats identified several metabolites. The primary routes of biotransformation were O-de-ethylation at different positions on the phenyl ring and β-hydroxylation of one of the ethoxy groups. The resulting metabolites were eliminated both in their free form and as conjugates (likely glucuronides and/or sulfates).

These metabolic pathways are critical for determining the pharmacokinetic profile and potential biological activity of the metabolites themselves.

In Vitro Hepatic Metabolism and Metabolite Identification

While direct experimental studies on the in vitro hepatic metabolism of this compound are not extensively documented in publicly available literature, the metabolic fate of this compound can be predicted based on the well-established biotransformation pathways of structurally related molecules, such as aromatic ethers, methoxybenzene derivatives, and compounds featuring a propanoic acid side chain. The primary site for the metabolism of such xenobiotics is the liver, where a host of enzymes, most notably the cytochrome P450 (CYP450) superfamily, catalyze reactions to increase their water solubility and facilitate their excretion.

The metabolism of aromatic ethers in the liver typically proceeds through several key pathways. inchem.org For a compound like this compound, the most anticipated metabolic reactions would involve the methoxy (B1213986) groups and the aromatic ring. O-demethylation, the cleavage of the methyl group from the ether, is a very common reaction for methoxybenzene derivatives. nih.gov This process is primarily mediated by CYP450 enzymes and would result in the formation of mono-demethylated and potentially di-demethylated metabolites. researchgate.net Specifically, studies on other dimethoxybenzene compounds have shown that O-demethylation is a major metabolic pathway in human liver microsomes. capes.gov.br

Another significant metabolic pathway is the hydroxylation of the aromatic ring, also catalyzed by CYP450 enzymes. inchem.org This reaction introduces a hydroxyl group onto the benzene (B151609) ring, further increasing the polarity of the molecule. The position of hydroxylation can vary depending on the specific CYP450 isozymes involved and the electronic properties of the existing substituents.

The propanoic acid side chain itself may also be subject to metabolic modification, although it is generally more stable than the aromatic portion of the molecule. Phase II conjugation reactions are also expected to occur, particularly on the newly formed hydroxyl groups from O-demethylation and ring hydroxylation. These reactions, involving enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would conjugate glucuronic acid or sulfate (B86663) to the molecule, respectively, yielding highly water-soluble metabolites that can be readily eliminated from the body.

Based on these principles, a proposed metabolic scheme for this compound in an in vitro hepatic system would involve a sequence of Phase I and Phase II reactions. The primary metabolites would likely be the O-demethylated and hydroxylated derivatives, which could then be further conjugated.

Table 1: Predicted Phase I Hepatic Metabolites of this compound

| Metabolite Name | Metabolic Reaction | Enzymatic System |

|---|---|---|

| 3-(2-Hydroxy-5-methoxyphenoxy)propanoic acid | O-demethylation | Cytochrome P450 |

| 3-(5-Hydroxy-2-methoxyphenoxy)propanoic acid | O-demethylation | Cytochrome P450 |

| Hydroxylated-3-(2,5-dimethoxyphenoxy)propanoic acid | Ring Hydroxylation | Cytochrome P450 |

Table 2: Predicted Phase II Hepatic Metabolites of this compound

| Metabolite Name | Metabolic Reaction | Enzymatic System |

|---|---|---|

| Glucuronide conjugate of hydroxylated metabolites | Glucuronidation | UGTs |

Enzymatic Biotransformations (e.g., role as plant metabolite)

Information regarding this compound as a plant metabolite or its specific enzymatic biotransformations in plant systems is scarce. However, the metabolic pathways of analogous phenoxyalkanoic acids in plants have been studied, particularly in the context of herbicides. nih.gov Plants possess a diverse array of enzymes capable of metabolizing xenobiotics, often involving initial modifications followed by conjugation and sequestration.

Cytochrome P450 monooxygenases are a major class of enzymes in plants responsible for the Phase I metabolism of a wide range of compounds, including herbicides. researchgate.netmdpi.com For a molecule like this compound, plant P450s could catalyze hydroxylation of the aromatic ring or O-demethylation of the methoxy groups, similar to the processes observed in hepatic systems. nih.gov

Another important biotransformation pathway for compounds with a carboxylic acid moiety, such as the propanoic acid group in the target molecule, is conjugation with amino acids or sugars. In plants, the Gretchen Hagen 3 (GH3) family of enzymes are known to conjugate amino acids to auxinic compounds, including certain phenoxyalkanoic acid herbicides. nih.gov This conjugation can lead to the inactivation of the compound. It is plausible that this compound could be a substrate for such enzymes, leading to the formation of amino acid conjugates.

Furthermore, the hydroxylated metabolites resulting from P450 activity can undergo glycosylation, a common Phase II reaction in plants, where a sugar moiety (like glucose) is attached. This process, catalyzed by glycosyltransferases, increases the water solubility of the compound and facilitates its transport and storage within the plant cell, often in the vacuole.

Aromatic ethers are also known to be present in various plants and are subject to metabolic processes. researchgate.net The degradation of such compounds can be part of the broader secondary metabolism of the plant.

Table 3: Potential Enzymatic Biotransformations of this compound in Plants

| Transformation Product | Metabolic Reaction | Potential Enzyme Family |

|---|---|---|

| Hydroxylated-3-(2,5-dimethoxyphenoxy)propanoic acid | Ring Hydroxylation | Cytochrome P450 |

| 3-(2-Hydroxy-5-methoxyphenoxy)propanoic acid | O-demethylation | Cytochrome P450 |

| 3-(5-Hydroxy-2-methoxyphenoxy)propanoic acid | O-demethylation | Cytochrome P450 |

| Amino acid conjugate of this compound | Amino Acid Conjugation | GH3 Acyl Amido Synthetases |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Aromatic Substitution Patterns on Biological Activity

The substitution pattern on the aromatic ring of phenoxypropanoic acids is a key determinant of their biological activity. While direct structure-activity relationship (SAR) studies on 3-(2,5-Dimethoxyphenoxy)propanoic acid are not extensively documented in publicly available research, the principles of aromatic substitution can be inferred from related classes of compounds bearing the 2,5-dimethoxyphenyl moiety.

For instance, in the development of selective serotonin (B10506) 5-HT2A receptor agonists, the 2,5-dimethoxyphenyl scaffold is a common pharmacophore. Studies on 2,5-dimethoxyphenylpiperidines have shown that the nature and position of substituents on the aromatic ring significantly influence agonist potency and selectivity. nih.gov Alterations at the 4-position of the ring, in particular, have been demonstrated to be a critical determinant of activity at serotonin receptors. nih.gov This highlights that even minor modifications to the aromatic ring can lead to substantial changes in biological effect.

For this compound, the two methoxy (B1213986) groups at the 2- and 5-positions are crucial for its electronic and steric properties. These groups are electron-donating and can influence the molecule's ability to participate in π-π stacking or hydrogen bonding interactions with biological targets. The specific positioning of these methoxy groups dictates the electron density distribution across the ring, which in turn affects how the molecule is recognized by and binds to a receptor or enzyme active site.

The following table illustrates how different aromatic substitution patterns in a hypothetical series of phenoxypropanoic acid analogs could influence their biological activity, based on general medicinal chemistry principles.

Table 1: Hypothetical Impact of Aromatic Substitution on Biological Activity

| Substitution Pattern | Expected Effect on Activity | Rationale |

|---|---|---|

| 2,5-Dimethoxy (unsubstituted) | Baseline activity | The parent compound's activity is the reference point. |

| 4-Fluoro-2,5-dimethoxy | Potentially increased activity | A small, electronegative atom like fluorine can enhance binding through favorable electrostatic interactions without adding significant steric bulk. |

| 4-Nitro-2,5-dimethoxy | Potentially decreased activity or altered selectivity | A bulky, electron-withdrawing nitro group would significantly alter the electronic profile and steric hindrance, likely impacting binding affinity. |

| 2,4,5-Trimethoxy | Potentially altered activity and metabolism | An additional methoxy group could increase binding affinity through extra hydrogen bond accepting capabilities but may also lead to faster metabolic clearance. |

Role of the Propanoic Acid Side Chain in Molecular Interactions

The carboxylic acid group is a key hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in a protein's binding pocket, such as arginine, lysine, or histidine. nih.gov These interactions are often critical for anchoring the ligand in the active site and ensuring proper orientation for a biological effect. The physical properties of propanoic acid are intermediate between smaller carboxylic acids and larger fatty acids. wikipedia.org It is miscible with water, a property that can be influenced by the addition of salt. wikipedia.org

Furthermore, the propanoic acid moiety is a substrate for various metabolic pathways. In humans, propanoic acid is converted to propionyl-CoA, which then enters the citric acid cycle. drugbank.com This metabolic susceptibility means that the side chain can be altered by cellular enzymes, which could lead to activation, deactivation, or the formation of active metabolites. The biological effects of propanoic acid are being increasingly studied, with evidence suggesting it can influence fatty acid levels, reduce food intake, and exert immunosuppressive actions. nih.gov

Modifications to the propanoic acid side chain, such as esterification or amidation, would drastically alter its physicochemical properties and its ability to interact with biological targets. For example, converting the carboxylic acid to an ester would remove its ability to act as a hydrogen bond donor and reduce its acidity, likely leading to a significant change in biological activity.

Conformational Analysis and Its Influence on Pharmacological Efficacy

The three-dimensional conformation of a molecule is intrinsically linked to its pharmacological efficacy. A molecule must adopt a specific conformation to fit into the binding site of its biological target. Conformational analysis of 3-(2,5-Dimethoxyphenyl)propanoic acid, a closely related analog, provides significant insights into the likely spatial arrangement of this compound.

A crystal structure study of 3-(2,5-dimethoxyphenyl)propanoic acid revealed a single, stable conformation in the solid state. nih.gov This is in contrast to other similar compounds like 3-phenylpropionic acid, which can exhibit multiple conformations. nih.gov The rigidity of the 2,5-dimethoxyphenyl derivative suggests that it has a more defined shape, which can be advantageous for selective binding to a target receptor.

Key conformational parameters from the crystal structure are detailed in the table below.

Table 2: Crystallographic Data for 3-(2,5-Dimethoxyphenyl)propanoic acid

| Parameter | Value | Significance |

|---|---|---|

| Dihedral angle (Aromatic ring to 2-position methoxy group) | 0.54 (2)° | Indicates that the 2-methoxy group is nearly coplanar with the aromatic ring, influencing the electronic distribution and steric profile. |

| Dihedral angle (Aromatic ring to 5-position methoxy group) | 5.30 (2)° | The 5-methoxy group is also largely in the same plane as the aromatic ring. |

| Angle between aromatic ring and propionic acid group | 78.56 (2)° | This nearly perpendicular arrangement separates the two key functional parts of the molecule in space, which can be crucial for interacting with different regions of a binding site. |

| Torsion angle (C-C-C-C of propanoic acid side chain) | -172.25 (7)° | This value indicates a fully extended, trans configuration of the side chain, which is the most stable arrangement to minimize steric clash. |

Data sourced from a crystal structure analysis. nih.gov

This defined conformation, with its extended side chain and specific orientation of the methoxy groups, likely represents a low-energy state that is relevant for its interaction with biological macromolecules. A molecule with a more rigid structure often has higher specificity for its target, as it does not need to expend as much energy to adopt the correct binding conformation.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling are indispensable tools for understanding how a ligand like this compound might interact with its biological targets. These methods can predict binding modes, estimate binding affinities, and guide the design of new, more potent analogs.

Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. biointerfaceresearch.com For this compound, a docking study would involve placing the molecule into the binding site of a target protein and scoring the different possible poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov This can help to identify key amino acid residues that are important for binding and can suggest modifications to the ligand that might improve its affinity. nih.govresearchgate.net

Molecular dynamics (MD) simulations build upon the static picture provided by docking by simulating the movement of the ligand-protein complex over time. mdpi.com An MD simulation can reveal the stability of the binding pose predicted by docking and can highlight dynamic interactions that are not apparent from a static model. nih.govfrontiersin.org For example, an MD simulation could show how water molecules in the active site mediate interactions between the ligand and the protein, or how the protein's conformation changes upon ligand binding.

The following table outlines the typical steps and outcomes of docking and MD simulations.

Table 3: Overview of Docking and Molecular Dynamics Simulation Workflow

| Step | Description | Outcome |

|---|---|---|

| Docking | ||

| 1. Target Preparation | The 3D structure of the target protein is obtained and prepared for docking. | A receptor model with a defined binding site. |

| 2. Ligand Preparation | The 3D structure of this compound is generated and its energy is minimized. | A low-energy conformation of the ligand. |

| 3. Docking Simulation | The ligand is placed in the binding site and various orientations are sampled. | A set of predicted binding poses, ranked by a scoring function. |

| Molecular Dynamics | ||

| 4. System Setup | The best-ranked ligand-protein complex is placed in a simulated environment with water and ions. | A solvated system ready for simulation. |

| 5. Simulation | The motions of all atoms in the system are simulated over a period of nanoseconds to microseconds. | A trajectory file that describes how the system evolves over time. |

| 6. Analysis | The trajectory is analyzed to assess the stability of the binding pose, identify key interactions, and calculate binding free energies. | Quantitative data on the dynamics and thermodynamics of ligand binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. jocpr.com

To build a QSAR model for a series of this compound analogs, one would first need a dataset of compounds with experimentally measured biological activities. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. arkat-usa.org

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the biological activity. A good QSAR model will not only be able to accurately predict the activity of compounds in the training set but will also have good predictive power for an external test set of compounds. mdpi.com

The general equation for a linear QSAR model is:

Biological Activity = c1(descriptor1) + c2(descriptor2) + ... + cn(descriptorn) + constant

Where the coefficients (c1, c2, etc.) indicate the relative importance of each descriptor. Such models can provide valuable insights into the structural features that are most important for the desired biological effect. nih.gov

Future Directions and Emerging Research Avenues

Development of Prodrugs and Targeted Delivery Systems

Currently, there is no specific research available on the development of prodrugs or targeted delivery systems for 3-(2,5-Dimethoxyphenoxy)propanoic acid. Future research could explore the synthesis of prodrugs to enhance the pharmacokinetic properties of the parent compound. Targeted delivery systems, such as nanoparticle-based carriers, could be investigated to improve tissue-specific accumulation and reduce potential off-target effects.

Integration with Systems Biology and Omics Approaches

No studies have been identified that integrate systems biology or omics approaches to investigate this compound. Future research in this area could involve transcriptomic, proteomic, or metabolomic profiling of cells or organisms exposed to the compound to elucidate its mechanism of action and identify potential biomarkers of its activity.

Exploration of Novel Pharmacological Targets

The pharmacological targets of this compound have not been characterized in the available literature. Future research could employ techniques such as target-based screening or phenotypic screening to identify the molecular targets and pathways modulated by this compound, which would be a crucial step in understanding its potential therapeutic applications.

Sustainable Synthesis and Biocatalytic Approaches

There is a lack of information regarding the sustainable synthesis or biocatalytic production of this compound. Future research could focus on developing greener synthetic routes, potentially utilizing biocatalysts such as enzymes, to produce the compound in a more environmentally friendly and efficient manner.

Advanced Material Science Applications

No research has been found detailing the application of this compound in advanced material science. Future investigations could explore its potential as a monomer for the synthesis of novel polymers or as a functional component in the development of new materials with specific chemical or physical properties.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structure and purity of 3-(2,5-Dimethoxyphenoxy)propanoic acid in synthetic samples?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of methoxy (-OCH) and phenoxy groups. Compare chemical shifts with structurally similar compounds, such as 3-(3-methoxyphenyl)propanoic acid (δ 3.75 ppm for methoxy protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion ([M+H]) and fragmentation patterns. For example, 3-(2-chloro-3-methoxyphenyl)propionic acid (CHClO) exhibits a molecular ion at m/z 214.046 .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer :

- Building Block Strategy : Start with 2,5-dimethoxyphenol and employ esterification or nucleophilic substitution with bromopropanoic acid. Use catalysts like DCC (dicyclohexylcarbodiimide) for coupling reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors. For analogs like 3-(2,5-dichlorophenoxy)propanoic acid, yields >80% are achievable with optimized stoichiometry .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ FTIR to detect carboxylic acid formation (C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position) affect the dissociation constants (pKa) of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : Compare pKa values of analogs. For example, 3-(4-chlorophenyl)propanoic acid has pKa = 4.61, while 3-(3-chlorophenyl)propanoic acid has pKa = 4.59, indicating substituent position impacts acidity .

- Computational Modeling : Use software like Gaussian or COSMO-RS to calculate partial charges and predict pKa. Validate with experimental potentiometric titrations .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and test against control compounds. For instance, 3-(3,4,5-trimethoxyphenyl)propanoic acid shows distinct pharmacological profiles compared to mono-methoxy analogs .

- Dose-Response Curves : Use in vitro assays (e.g., enzyme inhibition) to identify non-linear effects. For example, conflicting IC values may arise from assay-specific conditions (pH, co-solvents) .

Q. How does stereochemistry influence the interaction of this compound with biological targets?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or synthesize stereoisomers using asymmetric catalysis. For analogs like threo-2-(2,6-dimethoxyphenoxy)-3-hydroxypropanoic acid, stereochemistry alters binding to enzymes like lipoxygenase .

- X-ray Crystallography : Determine crystal structures of protein-ligand complexes to map stereospecific interactions (e.g., hydrogen bonding with methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.